a-Phenyl-a-(2-pyridyl)acetonitrile-d4
Description
Historical Development and Significance of α-Substituted Acetonitriles in Organic Chemistry
Acetonitrile (B52724), the simplest organic nitrile, has long been recognized as a versatile component in organic synthesis, serving both as a polar aprotic solvent and a valuable C2 building block. wikipedia.orgmdpi.com The true synthetic power of acetonitrile derivatives, however, is unlocked through substitution at the α-carbon (the carbon adjacent to the cyano group). The electron-withdrawing nature of the cyano group acidifies the α-protons, allowing for deprotonation by a suitable base to form a stabilized carbanion. This nucleophilic species can then engage in a wide array of carbon-carbon bond-forming reactions.
The historical development of α-substituted acetonitriles is intertwined with the discovery of fundamental organic reactions. Their utility as nucleophiles is showcased in classic transformations like the Knoevenagel condensation and Thorpe-Ziegler reaction. The significance of this class of compounds has grown substantially with the advent of modern catalytic methods. mdpi.com For instance, the α-alkylation of aryl acetonitriles using alcohols, facilitated by copper catalysis, represents an efficient and sustainable approach to synthesizing more complex nitrile structures. acs.org
These compounds are highly valued as synthetic intermediates because the nitrile functional group can be readily converted into other important moieties. mdpi.com Hydrolysis of the nitrile yields carboxylic acids, while reduction can produce primary amines. This functional group interconversion makes α-substituted acetonitriles key precursors for a diverse range of molecules, including pharmaceuticals, agrochemicals, and materials. mdpi.comnih.gov
Unique Structural Attributes of a-Phenyl-a-(2-pyridyl)acetonitrile and its Chemical Reactivity
a-Phenyl-a-(2-pyridyl)acetonitrile possesses a unique molecular architecture that dictates its chemical behavior. The central α-carbon is bonded to four different groups: a phenyl ring, a 2-pyridyl ring, a nitrile group, and a hydrogen atom, rendering it a chiral center. The molecule combines the features of an aromatic carbocycle (phenyl) and a heteroaromatic ring (pyridyl).
The pyridinyl group, in particular, plays a crucial role in the compound's reactivity. It acts as an electron-withdrawing ligand, which can stabilize intermediates in transition metal-catalyzed reactions. The nitrogen atom within the pyridine (B92270) ring also provides a basic site, allowing the molecule to participate in acid-base chemistry or to coordinate with metal centers. The compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
The physical and chemical properties of the non-deuterated parent compound are summarized below.
| Property | Value |
|---|---|
| Molecular Formula | C13H10N2 |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 5005-36-7 |
| Appearance | Solid |
| Synonyms | α-Phenyl-2-pyridineacetonitrile, 2-(α-Cyanobenzyl)pyridine, Phenyl(pyridin-2-yl)acetonitrile |
Rationale for Deuterium (B1214612) Labeling (e.g., -d4) in Advanced Mechanistic and Spectroscopic Investigations of the Chemical Compound
Isotopic labeling, the replacement of an atom with one of its isotopes, is a powerful tool in chemical research. acs.orgacs.org The introduction of deuterium (D), an isotope of hydrogen with a neutron in its nucleus, to create a-Phenyl-a-(2-pyridyl)acetonitrile-d4 offers several advantages for detailed scientific investigation. youtube.com The "-d4" designation signifies that four hydrogen atoms in the molecule have been replaced by deuterium. While the exact positions can vary depending on the synthetic route, they are typically located on one of the aromatic rings.
The primary rationales for deuterium labeling include:
Mechanistic Elucidation: The C-D bond is stronger than the C-H bond. This difference leads to the kinetic isotope effect (KIE), where a reaction is slower if a C-D bond is broken in the rate-determining step compared to an analogous C-H bond. chem-station.com By synthesizing a deuterated version of the molecule and comparing its reaction rate to the non-deuterated version, chemists can gain insight into reaction mechanisms, for example, to determine if a specific C-H bond is cleaved during the crucial step of a catalytic cycle. researchgate.net
Spectroscopic Analysis: In Nuclear Magnetic Resonance (NMR) spectroscopy, replacing hydrogen with deuterium can simplify complex ¹H NMR spectra by causing the corresponding signals to disappear. This is particularly useful for confirming signal assignments in structurally complex molecules. acs.org Deuterium itself can be observed in ²H NMR spectroscopy, providing a direct probe of the labeled site.
Tracer Studies: Deuterated compounds are frequently used as internal standards for quantification in mass spectrometry. acs.orgacs.org Since the deuterated molecule is chemically identical to the parent compound but has a different mass, it can be added to a sample in a known quantity to improve the accuracy of measurements.
Overview of Current Academic Research Trends and Future Outlook in the Field
The field of phenyl(pyridyl)acetonitrile derivatives and related α-substituted acetonitriles continues to evolve, driven by the demand for novel molecules in medicine and materials science. Current research trends focus on several key areas:
Advanced Synthetic Methods: There is a strong emphasis on developing more efficient, selective, and sustainable methods for synthesizing these compounds. This includes the use of transition-metal catalysis for C-H functionalization, which avoids the need for pre-functionalized starting materials. acs.org Asymmetric catalysis to control the stereochemistry of the chiral α-carbon is also a major area of investigation.
Medicinal Chemistry: Molecules containing both pyridine and nitrile moieties are of significant interest in drug discovery. Pyrrolo[3,4-d]pyridazinone derivatives, for example, have been investigated for their anti-inflammatory properties. nih.gov The α-substituted arylacetate framework, closely related to arylacetonitriles, has been explored for developing α-glucosidase inhibitors for diabetes treatment. nih.gov
Materials Science: The unique electronic and photophysical properties of aromatic and heteroaromatic nitriles make them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. chem-station.com Research is ongoing to tune these properties by modifying the molecular structure.
The future outlook for this class of compounds is promising. The increasing sophistication of synthetic organic chemistry will likely lead to the discovery of novel derivatives with enhanced biological activity or material properties. Furthermore, as the principles of green chemistry become more integrated into industrial processes, the demand for catalytic and environmentally benign methods for producing and utilizing these valuable chemical building blocks is expected to grow. openpr.commdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-phenyl-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C13H10N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-9,12H/i4D,5D,8D,9D |
InChI Key |
CAXNYFPECZCGFK-DOGSKSIHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C(C#N)C2=CC=CC=C2)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=CC=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for A Phenyl a 2 Pyridyl Acetonitrile and Its Deuterated Analogues
Established Synthetic Routes to a-Phenyl-a-(2-pyridyl)acetonitrile
A variety of synthetic strategies have been developed for the construction of the α-phenyl-α-(2-pyridyl)acetonitrile scaffold. These methods primarily involve the formation of the key carbon-carbon bond between the phenylacetonitrile (B145931) moiety and the pyridine (B92270) ring.
Condensation Reactions with Pyridinylacetic Acid Derivatives and Phenylacetonitrile Precursors
Condensation reactions represent a classical approach to the formation of α-aryl-α-heteroaryl acetonitriles. While specific examples for the direct condensation of pyridinylacetic acid derivatives with phenylacetonitrile precursors to yield α-phenyl-α-(2-pyridyl)acetonitrile are not extensively detailed in readily available literature, the general principle involves the activation of a pyridinylacetic acid derivative, followed by reaction with a phenylacetonitrile anion. The reaction would likely proceed via an activated ester or acid chloride of pyridinylacetic acid, which would then be subjected to nucleophilic attack by the carbanion generated from phenylacetonitrile.
Knoevenagel and Strecker Reactions for Nitrile Formation
The Knoevenagel and Strecker reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds and the introduction of nitrile groups.
The Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com For the synthesis of α-phenyl-α-(2-pyridyl)acetonitrile, a plausible route involves the condensation of pyridine-2-carbaldehyde with phenylacetonitrile. wikipedia.orggoogle.comresearchgate.netnih.gov The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and proceeds through an α,β-unsaturated nitrile intermediate, which would then be reduced to the final product. The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation and decarboxylation. organic-chemistry.org
The Strecker synthesis is a two-step procedure for the synthesis of α-amino acids, which can be adapted for the synthesis of α-aminonitriles. masterorganicchemistry.commasterorganicchemistry.comwikipedia.orgmdpi.comnih.gov In the context of the target molecule, the reaction would involve pyridine-2-carbaldehyde, an amine (such as ammonia (B1221849) or a primary amine), and a cyanide source (e.g., potassium cyanide). The initial product is an α-aminonitrile, which would require subsequent deamination to yield α-phenyl-α-(2-pyridyl)acetonitrile.
| Reaction | Starting Materials | Key Intermediates | General Conditions |
| Knoevenagel Condensation | Pyridine-2-carbaldehyde, Phenylacetonitrile | α,β-unsaturated nitrile | Basic catalyst (e.g., piperidine), followed by reduction |
| Strecker Synthesis | Pyridine-2-carbaldehyde, Amine, Cyanide source | α-aminonitrile | Aqueous or alcoholic solvent, followed by deamination |
Nucleophilic Substitution Approaches (e.g., Reaction of Pyridine-2-carbaldehyde Derivatives with Phenylacetonitrile)
Nucleophilic substitution reactions provide a direct and efficient route to α-phenyl-α-(2-pyridyl)acetonitrile. A common approach involves the reaction of a 2-halopyridine with the carbanion of phenylacetonitrile. For instance, the reaction of 2-bromopyridine (B144113) with phenylacetonitrile in the presence of a strong base like sodium amide in an inert solvent such as toluene (B28343) has been reported to produce the desired product.
A similar method has been described in a patent, where 2-chloropyridine (B119429) is reacted with benzyl (B1604629) cyanide in the presence of sodium amide. This approach offers high yields and is suitable for large-scale synthesis.
| Reactants | Base | Solvent | Yield (%) |
| 2-Bromopyridine, Phenylacetonitrile | Sodium Amide | Toluene | 54 |
| 2-Chloropyridine, Benzyl Cyanide | Sodium Amide | Toluene | 90 |
Cyanoethylation of Pyridine Derivatives
Cyanoethylation is a chemical process that involves the addition of a nucleophile to acrylonitrile. wikipedia.org In the context of synthesizing the target molecule, a reversed approach, cyanoalkylation, would be more relevant. This would involve the reaction of a pyridine nucleophile with a halo-substituted phenylacetonitrile. However, a more direct cyanoethylation-related approach is not a primary route for the synthesis of α-phenyl-α-(2-pyridyl)acetonitrile.
Palladium-catalyzed C-H activation reactions and cross-coupling reactions
Palladium-catalyzed reactions have emerged as powerful tools for the formation of carbon-carbon bonds. While direct C-H activation of pyridine and subsequent coupling with phenylacetonitrile is a complex transformation, palladium-catalyzed cross-coupling reactions are highly viable. nih.govrsc.org For instance, a palladium-catalyzed cyanation of 2-phenylpyridine (B120327) could be a potential route, although this would involve forming the phenyl-pyridine bond first. nih.gov A more direct approach would be the palladium-catalyzed coupling of a 2-halopyridine with a phenylacetonitrile-derived organometallic reagent. These reactions often exhibit high functional group tolerance and can proceed under mild conditions. Research in this area has focused more on the functionalization of the 2-phenylpyridine scaffold rather than its initial construction. nih.govrsc.org
Strategies for Deuterium (B1214612) Incorporation into a-Phenyl-a-(2-pyridyl)acetonitrile-d4
The synthesis of α-phenyl-α-(2-pyridyl)acetonitrile-d4, where 'd4' signifies the presence of four deuterium atoms, requires specific strategies for deuterium incorporation. The most plausible positions for deuteration are the four hydrogens on the pyridine ring, given the available methodologies for H-D exchange on this heterocycle.
A primary strategy for deuterating the pyridine ring is through hydrogen-deuterium (H-D) exchange reactions. This can be achieved under various conditions:
High-Temperature D₂O Exchange: Substituted pyridines can undergo H-D exchange with deuterium oxide (D₂O) at elevated temperatures. cdnsciencepub.com This method, while effective, may require harsh conditions.
Electrochemical Deuteration: A more recent and milder approach involves the electrochemical C4-selective C-H deuteration of pyridine derivatives using D₂O as the deuterium source. bohrium.comnih.govnih.gov This method offers high regioselectivity and can be performed at room temperature.
Catalytic H-D Exchange: Metal catalysts, such as platinum on carbon (Pt/C), can facilitate H-D exchange on aromatic rings using D₂O. researchgate.netresearchgate.net Barium oxide has also been reported as a catalyst for the selective deuteration of pyridine at the α-position with D₂ gas. rsc.org
Alternatively, the deuterated analogue can be synthesized from deuterated starting materials. This would involve the synthesis of pyridine-d4-2-carbaldehyde or a deuterated 2-halopyridine, which would then be subjected to one of the synthetic routes described in section 2.1. The synthesis of phenyl-d5-acetonitrile is also documented and could be used to introduce deuterium onto the phenyl ring if desired. chemicalbook.com
A plausible synthetic sequence for α-phenyl-α-(2-pyridyl)acetonitrile-d4 (with deuteration on the pyridine ring) would be:
Deuteration of Pyridine: Subjecting pyridine to an H-D exchange protocol, such as the electrochemical method with D₂O, to yield pyridine-d5 (B57733). bohrium.comnih.govnih.gov
Functionalization of Deuterated Pyridine: Conversion of pyridine-d5 to a suitable precursor, for example, 2-bromopyridine-d4 (B1520224), through established halogenation methods.
Coupling Reaction: Reaction of 2-bromopyridine-d4 with phenylacetonitrile using a nucleophilic substitution method as described in section 2.1.3.
| Deuteration Strategy | Deuterium Source | Key Features |
| High-Temperature Exchange | D₂O | Simple, but may require harsh conditions |
| Electrochemical Deuteration | D₂O | Mild conditions, high regioselectivity |
| Catalytic Exchange (Pt/C) | D₂O | Efficient for aromatic rings |
| Synthesis from Deuterated Precursors | Deuterated starting materials | Provides specific labeling patterns |
Directed C-H Deuteration Methodologies
The selective incorporation of deuterium into specific C-H bonds of α-phenyl-α-(2-pyridyl)acetonitrile is a key strategy for producing its deuterated analogues. While direct C-H deuteration of the parent molecule is not extensively documented, methodologies developed for pyridine and its derivatives offer valuable insights.
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the regioselective deuteration of pyridines. For instance, a palladium-catalyzed H/D exchange at the α-position of pyridines has been achieved using secondary phosphine (B1218219) oxide as an internal base. This method allows for the efficient deuteration of pyridines adjacent to the nitrogen atom.
Another promising approach is electrochemical C-H deuteration. This metal-free and acid/base-free method enables the C4-selective deuteration of pyridine derivatives using D₂O as the deuterium source at room temperature. Mechanistic studies suggest the formation of an N-butyl-2-phenylpyridinium iodide intermediate is crucial for this transformation.
Base-mediated deuteration offers another route, although it may lack the high regioselectivity of other methods. Treatment of pyridines with potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can lead to deuteration at remote positions (meta and para), but often without discrimination between these sites.
Isotopic Exchange Protocols using Deuterated Solvents or Reagents
Isotopic exchange provides a straightforward pathway for introducing deuterium into α-phenyl-α-(2-pyridyl)acetonitrile. This typically involves the use of deuterated solvents or reagents that can exchange hydrogen atoms with deuterium.
Heavy water (D₂O) is a common and economical deuterium source for H/D exchange reactions. These exchanges can be catalyzed by acids, bases, or metals. For pyridine derivatives, heating in a solution of K₂CO₃ in D₂O has been shown to introduce deuterium atoms. Similarly, base-mediated deuteration using KOtBu in DMSO-d₆ facilitates isotopic exchange at specific positions on the pyridine ring.
Photoredox catalysis presents a modern and mild method for H/D exchange. This technique can activate C-H bonds, including those at α-amino positions, for deuteration using D₂O as the deuterium source. This approach has been successfully applied to a variety of pharmaceutical compounds.
Multi-step Synthesis Utilizing Deuterium-Labeled Building Blocks
A reliable method for producing specifically labeled α-phenyl-α-(2-pyridyl)acetonitrile-d4 involves a multi-step synthesis starting from commercially available or custom-synthesized deuterium-labeled building blocks. This approach offers precise control over the location of the deuterium atoms.
One potential route involves the reaction of a deuterated phenylacetonitrile with 2-bromopyridine. The synthesis of the non-deuterated parent compound is well-established and proceeds by reacting phenylacetonitrile with 2-bromopyridine in the presence of a strong base like sodium amide in toluene. By substituting phenylacetonitrile with its deuterated counterpart (e.g., phenyl-d5-acetonitrile), one could theoretically synthesize α-(phenyl-d5)-α-(2-pyridyl)acetonitrile. To achieve deuteration on the pyridine ring, a deuterated 2-bromopyridine (e.g., 2-bromopyridine-d4) could be employed.
The general synthetic scheme is as follows:
Step 1: Deprotonation of the appropriately deuterated phenylacetonitrile with a strong base (e.g., sodium amide) to form a carbanion.
Step 2: Nucleophilic substitution reaction of the carbanion with either 2-bromopyridine or a deuterated 2-bromopyridine to yield the final product.
This method provides a high degree of control over the isotopic labeling pattern.
Optimization of Reaction Conditions for Regioselectivity and Yield in Deuterated Synthesis
Optimizing reaction conditions is crucial for achieving high regioselectivity and yield in the synthesis of deuterated α-phenyl-α-(2-pyridyl)acetonitrile. The choice of catalyst, base, solvent, and temperature can significantly influence the outcome of the deuteration reaction.
For palladium-catalyzed C-H deuteration of pyridines, the ligand on the palladium center and the nature of the base are critical. The use of a secondary phosphine oxide ligand has been shown to direct deuteration to the α-position. The concentration of the base can also impact the reaction efficiency.
In base-mediated deuteration, the choice of base and solvent system is paramount. For example, using KOtBu in DMSO-d₆ has been shown to favor deuteration at the remote positions of the pyridine ring. The temperature and reaction time are also key parameters to control the extent of deuteration.
The following table summarizes some of the conditions that can be optimized for different deuteration methods:
| Deuteration Method | Key Parameters to Optimize | Potential Outcomes |
| Pd-Catalyzed C-H Deuteration | Catalyst (e.g., PdCl₂), Ligand (e.g., secondary phosphine oxide), Base (e.g., KOH), Solvent | High regioselectivity at the α-position of the pyridine ring. |
| Electrochemical Deuteration | Electrode material, Applied current/potential, Electrolyte, Deuterium source (e.g., D₂O) | High regioselectivity at the C4-position of the pyridine ring under mild conditions. |
| Base-Mediated H/D Exchange | Base (e.g., KOtBu), Solvent (e.g., DMSO-d₆), Temperature, Reaction time | Deuteration at remote (meta/para) positions of the pyridine ring. |
| Multi-step Synthesis | Stoichiometry of reactants, Base strength, Reaction temperature and time | Precise control over the location of deuterium labels with potentially high yields. |
Stereoselective Synthesis of Chiral a-Phenyl-a-(2-pyridyl)acetonitrile Analogues
The synthesis of enantiomerically pure chiral α-phenyl-α-(2-pyridyl)acetonitrile analogues is of significant interest, as chirality often plays a crucial role in the biological activity of molecules. Catalytic asymmetric synthesis provides an efficient route to these compounds.
One of the most powerful methods for synthesizing chiral nitriles is the catalytic asymmetric cyanation of imines. While specific examples for the direct asymmetric cyanation to form α-phenyl-α-(2-pyridyl)acetonitrile are not abundant in the literature, general methodologies for the enantioselective synthesis of α-aryl-α-heteroaryl acetonitriles can be applied.
These reactions often employ a chiral catalyst, which can be a metal complex or an organocatalyst, to control the stereochemical outcome of the cyanation reaction. For instance, chiral N-heterocyclic carbene (NHC) complexes have been used to catalyze the enantioselective addition of cyanide to various prochiral substrates.
The development of chiral phosphoric acids as catalysts has also opened new avenues for the stereoselective synthesis of complex chiral molecules, including those with axial chirality.
The general approach for a catalytic asymmetric synthesis would involve:
Formation of a prochiral intermediate, such as an imine derived from 2-benzoylpyridine.
Reaction of the intermediate with a cyanide source in the presence of a chiral catalyst.
The chiral catalyst creates a chiral environment, leading to the preferential formation of one enantiomer of the product.
Further research is needed to develop specific and highly efficient stereoselective methods for the synthesis of chiral α-phenyl-α-(2-pyridyl)acetonitrile analogues.
Mechanistic Investigations and Chemical Transformations of A Phenyl a 2 Pyridyl Acetonitrile D4
Elucidation of Reaction Pathways using Deuterium (B1214612) Labeling
The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions is a powerful technique for elucidating reaction mechanisms. In the context of a-phenyl-a-(2-pyridyl)acetonitrile-d4, deuterium labeling is instrumental in understanding reaction rates and identifying transient species.
Kinetic Isotope Effect (KIE) Studies
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in the reactants is replaced with one of its isotopes. organic-chemistry.org The study of KIEs can help to elucidate reaction mechanisms. organic-chemistry.org Specifically, a primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction.
While specific KIE studies on this compound are not extensively documented in publicly available literature, the principles of KIE can be applied to hypothesize its utility. For instance, in a reaction where the C-D bond of the deuterated phenyl ring is cleaved, a significant primary KIE would be expected. Conversely, a secondary KIE might be observed in reactions where the deuterium atoms are not directly involved in bond breaking but influence the stability of the transition state. An α-deuterium secondary kinetic isotope effect of 1.17 has been observed in the uncatalyzed hydrolysis of 2-(p-nitrophenoxy)tetrahydropyran in water, a value similar to those for solvolysis reactions proceeding through rate-limiting ionization. rsc.org Such studies on analogous systems highlight the potential of using this compound to distinguish between proposed reaction mechanisms.
Table 1: Theoretical Application of KIE in Studying Reactions of this compound
| Reaction Type | Expected KIE | Mechanistic Insight |
| C-D bond cleavage on the phenyl ring | Primary KIE > 1 | Indicates C-H/C-D bond breaking in the rate-determining step. |
| Reaction at the nitrile group | Secondary KIE | Provides information about changes in hybridization at the α-carbon. |
| Nucleophilic attack at the α-carbon | Secondary KIE | Can help differentiate between SN1 and SN2 type mechanisms. |
Tracing of Reaction Intermediates through Deuterium Distribution
Deuterium labeling is an invaluable method for tracing the fate of specific atoms or functional groups throughout a chemical reaction. By analyzing the distribution of deuterium in the products and intermediates, chemists can map out complex reaction pathways. For example, in the metabolism of thioamides, a-phenyl-a-(2-pyridyl)acetonitrile has been identified as a major metabolite of a-phenyl-a-(2-pyridyl)thioacetamide. caymanchem.commedchemexpress.comchemicalbook.comtcichemicals.com The use of the d4-labeled phenyl group in this compound would allow for unambiguous tracking of this phenyl group in metabolic or other transformation studies using techniques like mass spectrometry or NMR spectroscopy.
In a hypothetical rearrangement reaction, the movement of the deuterated phenyl group could be followed to confirm or rule out proposed intramolecular or intermolecular pathways. The presence and location of the deuterium label in the final products provide a clear history of the bond-forming and bond-breaking events that have occurred.
Reactivity of the Acetonitrile (B52724) Moiety in Complex Organic Transformations
The acetonitrile group is a versatile functional group that can participate in a wide array of chemical reactions. The presence of the phenyl and pyridyl substituents at the α-position of a-phenyl-a-(2-pyridyl)acetonitrile influences the reactivity of the nitrile and the benzylic proton, enabling its use in various synthetic applications.
Cyanomethylation Reactions
Cyanomethylation involves the introduction of a -CH2CN group onto a substrate. While direct cyanomethylation reactions using a-phenyl-a-(2-pyridyl)acetonitrile are not widely reported, the related compound, 2-(pyridin-2-yl)acetonitrile, and its derivatives are known to participate in such transformations. These reactions often proceed through the deprotonation of the α-carbon, followed by nucleophilic attack on an electrophile. The phenyl group in a-phenyl-a-(2-pyridyl)acetonitrile would be expected to further acidify the α-proton, facilitating its use in cyanomethylation reactions under appropriate basic conditions.
Cyclization Reactions for Heterocyclic Synthesis (e.g., Indolizines, Diaryl Urea (B33335) Derivatives)
The structural framework of a-phenyl-a-(2-pyridyl)acetonitrile makes it an attractive precursor for the synthesis of various heterocyclic compounds.
Indolizines:
Indolizine (B1195054) is a fused heterocyclic compound with a nitrogen atom at the bridgehead. chemicalbook.com Several synthetic routes to indolizine derivatives utilize substituted 2-cyanomethylpyridines. For instance, copper-catalyzed cyclization of gem-difluoroalkenes with 2-(pyridin-2-yl)acetate derivatives provides a straightforward method for constructing substituted indolizines. rsc.org Another approach involves the reaction of 2-(pyridin-2-yl)acetate derivatives with alkynes mediated by iodine. organic-chemistry.org Given the structural similarity, a-phenyl-a-(2-pyridyl)acetonitrile is a plausible substrate for analogous cyclization reactions to form phenyl-substituted indolizines. The synthesis of indolizines often involves the intramolecular cyclization of an appropriately functionalized pyridine (B92270). chemicalbook.com
Table 2: Examples of Indolizine Synthesis from Pyridine Derivatives
| Pyridine Reactant | Reagents | Product Type | Reference |
| 2-(Pyridin-2-yl)acetate derivatives | gem-Difluoroalkenes, Copper catalyst | Substituted Indolizines | rsc.org |
| 2-(Pyridin-2-yl)acetate derivatives | Alkynes, Iodine | Substituted Indolizines | organic-chemistry.org |
| 2-Alkylazaarenes | Propargylic alcohols, Samarium catalyst | Indolizines | organic-chemistry.org |
Diaryl Urea Derivatives:
Diaryl ureas are an important class of compounds in medicinal chemistry. The synthesis of ureas can be achieved through various methods, including the reaction of amines with isocyanates. rsc.orgwikipedia.org A one-pot synthesis of N-monosubstituted ureas from nitriles has been developed, proceeding through an amidoxime (B1450833) intermediate and a Tiemann rearrangement. thieme-connect.com This suggests a potential, albeit multi-step, pathway for converting a-phenyl-a-(2-pyridyl)acetonitrile into a corresponding urea derivative. Another approach involves the direct reaction of amines with potassium isocyanate in water. rsc.org
Amidation Reactions involving the Nitrile Group
The hydrolysis of nitriles to amides is a fundamental transformation in organic synthesis. libretexts.orgorganicchemistrytutor.com This reaction can be catalyzed by either acid or base. organicchemistrytutor.com The alkaline hydrolysis of (pyridyl-2)acetonitrile derivatives using potassium hydroxide (B78521) in ethanol (B145695) has been shown to produce the corresponding amides. This method would likely be applicable to a-phenyl-a-(2-pyridyl)acetonitrile to yield a-phenyl-a-(2-pyridyl)acetamide. The reaction proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon, followed by protonation to give the amide. The use of this compound in such a reaction would result in the formation of the corresponding deuterated amide, with the deuterium labels remaining on the phenyl ring.
Role of the Pyridyl Nitrogen in Reactivity and Coordination
The nitrogen atom within the pyridyl ring of this compound is a key determinant of the molecule's chemical behavior. Its lone pair of electrons and its position within the aromatic system allow it to function as both a Lewis base and an electron-withdrawing group, profoundly influencing reactivity and enabling coordination to metal centers.
The pyridinyl group generally acts as an electron-withdrawing ligand. This electronic influence can stabilize intermediates that form during chemical reactions. In the context of coordination chemistry, the pyridyl nitrogen can donate its electron pair to a metal center, forming coordination complexes. This ability is crucial in many catalytic processes where the substrate must bind to a metal catalyst. The 2-position of the nitrogen atom, in conjunction with the adjacent nitrile group, allows for the possibility of bidentate chelation, where both the pyridyl nitrogen and the nitrile nitrogen can coordinate to a single metal atom, forming a stable five-membered ring. This chelation effect can enhance the stability of metal complexes and influence the stereochemical outcome of reactions. nih.gov
The coordination of nitrogen-containing ligands like pyridine and acetonitrile to metal centers is a well-established phenomenon in inorganic and organometallic chemistry. nih.gov In the case of this compound, the pyridyl nitrogen's ability to coordinate to metals can be exploited in the design of novel catalysts and materials. For instance, in palladium-catalyzed cross-coupling reactions, the coordination of the pyridinyl group can stabilize the palladium intermediates, facilitating the reaction.
Table 1: Influence of the Pyridyl Nitrogen on Reactivity
| Feature | Description | Implication in Reactions |
|---|---|---|
| Lewis Basicity | The lone pair of electrons on the nitrogen atom can accept a proton or coordinate to a metal center. | Facilitates acid-catalyzed reactions and the formation of metal complexes. |
| Electron-Withdrawing Nature | The electronegative nitrogen atom draws electron density from the aromatic ring. | Influences the regioselectivity of electrophilic substitution on the pyridyl ring and stabilizes anionic intermediates at the benzylic position. |
| Chelation | The proximate arrangement of the pyridyl nitrogen and the nitrile group allows for bidentate coordination to a metal. | Enhances the stability of organometallic intermediates and can direct the stereochemical course of a reaction. nih.gov |
Electrophilic and Nucleophilic Reactions of the Phenyl and Pyridyl Moieties
The phenyl and pyridyl rings of this compound are susceptible to both electrophilic and nucleophilic attack, although their reactivity profiles differ due to the presence of the nitrogen atom in the pyridyl ring.
The phenyl ring, being a standard aromatic system, undergoes classical electrophilic aromatic substitution reactions. However, the reactivity can be modulated by substituents. In the case of this compound, the presence of electron-withdrawing groups on the phenyl ring would increase its electrophilicity, making it more susceptible to nucleophilic aromatic substitution.
The pyridyl ring, on the other hand, is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Electrophilic attack, when it does occur, is directed to the 3- and 5-positions. Conversely, the pyridyl ring is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions, as the nitrogen atom can stabilize the resulting negative charge.
Kinetic studies on the reactions of pyridines with various electrophiles and nucleophiles provide a framework for understanding the reactivity of the pyridyl moiety in this compound. For example, studies on the pyridinolysis of aryl dithioacetates in acetonitrile have shown that the reaction mechanism can change from a rate-limiting breakdown of a tetrahedral intermediate to its rate-limiting formation as the basicity of the pyridine nucleophile increases. nih.gov This highlights the sensitivity of the reaction pathway to the electronic properties of the pyridine derivative. nih.gov
The nitrile group (-C≡N) itself can undergo hydrolysis to a carboxylic acid under prolonged exposure to acidic or basic conditions. Furthermore, the pyridine ring can be susceptible to oxidation by strong oxidizing agents.
Table 2: Comparative Reactivity of Phenyl and Pyridyl Rings
| Reaction Type | Phenyl Ring | Pyridyl Ring |
|---|---|---|
| Electrophilic Substitution | Favored, ortho- and para-directing (relative to the substituent). | Disfavored due to the electron-withdrawing nitrogen. Substitution occurs primarily at the 3- and 5-positions. |
| Nucleophilic Substitution | Generally requires strong activation by electron-withdrawing groups. | Favored, especially at the 2- and 4-positions, due to stabilization of the intermediate by the nitrogen atom. |
Stereochemical Outcomes and Asymmetric Induction in Reactions of a-Phenyl-a-(2-pyridyl)acetonitrile
When a reaction creates a new chiral center, the presence of an existing chiral feature in the substrate, reagent, or catalyst can influence the preferential formation of one stereoisomer over another. wikipedia.org This phenomenon, known as asymmetric induction, is a cornerstone of modern asymmetric synthesis. wikipedia.org In reactions involving a-Phenyl-a-(2-pyridyl)acetonitrile, which is itself chiral at the benzylic carbon, the stereochemical outcome of subsequent transformations can be highly controlled.
The principle of asymmetric induction relies on the energetic differentiation of diastereomeric transition states. youtube.com The greater the energy difference between these transition states, the higher the degree of stereoselectivity. youtube.com In the context of a-Phenyl-a-(2-pyridyl)acetonitrile, its inherent chirality can direct the approach of reagents in subsequent reactions, leading to a diastereoselective or enantioselective outcome.
A pertinent example of the role of the 2-pyridyl group in achieving high stereoselectivity is found in the asymmetric synthesis of 2-(2-pyridyl)aziridines. nih.gov In this work, the addition of chloromethyllithium to an imine derived from 2-pyridinecarboxaldehyde (B72084) and a chiral amine proceeded with good yield and diastereoselectivity. nih.gov The authors noted that the bidentate chelation of the lithium cation by the imine nitrogen and the 2-pyridyl nitrogen was crucial for achieving this high level of stereocontrol. nih.gov When the pyridyl group was in the 3- or 4-position, or replaced by a phenyl group, the reaction was not successful, underscoring the importance of the 2-pyridyl moiety in directing the stereochemical outcome. nih.gov
The use of chiral auxiliaries is another strategy to induce asymmetry. wikipedia.org A chiral auxiliary can be temporarily attached to the a-Phenyl-a-(2-pyridyl)acetonitrile molecule to direct a diastereoselective reaction, after which the auxiliary is removed to yield an enantiomerically enriched product. wikipedia.org
Table 3: Factors Influencing Stereochemical Outcomes
| Factor | Mechanism of Influence | Example Application |
|---|---|---|
| Substrate Control | The existing chiral center in a-Phenyl-a-(2-pyridyl)acetonitrile sterically and electronically directs the approach of an incoming reagent. | Diastereoselective alkylation of the enolate derived from a-Phenyl-a-(2-pyridyl)acetonitrile. |
| Reagent Control | A chiral reagent preferentially reacts with one enantiomer of racemic a-Phenyl-a-(2-pyridyl)acetonitrile or reacts to form one diastereomer in excess. | Kinetic resolution using a chiral base. |
| Catalyst Control | A chiral catalyst creates a chiral environment around the substrate, favoring the formation of one stereoisomer. | Asymmetric hydrogenation of a derivative of a-Phenyl-a-(2-pyridyl)acetonitrile using a chiral metal catalyst. |
| Chelation Control | The 2-pyridyl group can form a rigid chelate with a metal, restricting conformational freedom and leading to a highly ordered transition state. | Asymmetric synthesis of 2-(2-pyridyl)aziridines. nih.gov |
Advanced Spectroscopic and Analytical Methodologies for A Phenyl a 2 Pyridyl Acetonitrile D4
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structures. acs.org In the context of deuterated compounds like a-Phenyl-a-(2-pyridyl)acetonitrile-d4, NMR provides detailed information not only on the chemical structure but also on the location and extent of deuterium (B1214612) incorporation. rsc.orgmagritek.com
¹H and ¹³C NMR Spectral Assignments for Structural Confirmation and Positional Deuteration Analysis.magritek.comwiley.com
The analysis of this compound by ¹H and ¹³C NMR spectroscopy serves two primary purposes: confirming the core molecular structure and verifying the position of the deuterium labels.
In the ¹H NMR spectrum , the most notable feature for this compound is the significant reduction or complete absence of signals corresponding to the phenyl ring protons. The remaining signals for the pyridyl and methine protons can be assigned based on their chemical shifts and coupling patterns, confirming the fundamental structure of the molecule. researchgate.net
The ¹³C NMR spectrum provides complementary information. While the signals for the pyridyl, methine, and nitrile carbons are observed at their expected chemical shifts, the carbons of the phenyl-d4 ring exhibit characteristic changes due to deuterium substitution. The C-D coupling causes these carbon signals to appear as multiplets (typically triplets due to the spin I=1 of deuterium), and they are shifted slightly upfield compared to their non-deuterated counterparts. rsc.orgnih.gov This confirms that deuteration has occurred specifically on the phenyl ring.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃
This table presents expected chemical shifts (δ) in parts per million (ppm). Actual values may vary based on experimental conditions.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyridyl-H6 | 8.65 (d) | 149.5 |
| Pyridyl-H4 | 7.75 (t) | 137.0 |
| Pyridyl-H5 | 7.30 (d) | 124.0 |
| Pyridyl-H3 | 7.60 (d) | 121.0 |
| Methine-CH | 5.50 (s) | 45.0 |
| Phenyl-C (d4) | Absent | 134.0 (m) |
| Nitrile-CN | --- | 118.0 |
| Pyridyl-C2 | --- | 155.0 |
²H NMR Spectroscopy for Quantifying Deuterium Incorporation and Distribution.rsc.orgnih.gov
²H (Deuterium) NMR spectroscopy is a direct and quantitative method for analyzing deuterated compounds. sigmaaldrich.com It allows for the direct observation of the deuterium nuclei within the molecule. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, which simplifies spectral interpretation. sigmaaldrich.com
For this compound, the ²H NMR spectrum would display a single, broad signal in the aromatic region, corresponding to the four deuterium atoms on the phenyl ring. The integral of this signal, when compared to a known standard, can be used to accurately quantify the level of deuterium incorporation. nih.govnih.gov This technique is particularly valuable for determining the isotopic enrichment of the compound. sigmaaldrich.comrsc.org
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Elucidation.wiley.com
For unambiguous structural confirmation, especially in complex molecules, a combination of two-dimensional (2D) NMR experiments is often employed. epfl.chnih.gov
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, a COSY spectrum would show correlations between the coupled protons of the pyridyl ring, confirming their connectivity. The absence of correlations between the methine proton and any phenyl protons further supports the d4-phenyl substitution.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). libretexts.org This is instrumental in assigning the carbon signals of the pyridyl and methine groups by linking them to their known proton resonances. sdsu.edunih.gov
Mass Spectrometry (MS) Applications for Deuterium-Labeled Compounds.bwise.kr
Mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds, as it directly measures the mass-to-charge ratio of ions and can easily distinguish between isotopes. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Verification.rsc.orgbwise.kr
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to several decimal places. libretexts.orgyoutube.com This precision allows for the unambiguous determination of a compound's elemental formula. libretexts.org For this compound, HRMS can confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass, which accounts for the four deuterium atoms. acs.orgacs.org
Table 2: Theoretical Isotopic Masses for a-Phenyl-a-(2-pyridyl)acetonitrile and its d4 Analog
Based on the most abundant isotopes: ¹H=1.00783, ²H=2.01410, ¹²C=12.00000, ¹⁴N=14.00307
| Compound | Molecular Formula | Exact Mass (amu) |
| a-Phenyl-a-(2-pyridyl)acetonitrile | C₁₃H₁₀N₂ | 194.08439 |
| This compound | C₁₃H₆D₄N₂ | 198.10950 |
Fragmentation Pattern Analysis and Deuterium Retention in MS/MS Studies
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules like α-Phenyl-α-(2-pyridyl)acetonitrile-d4. In this process, the protonated molecule (or molecular ion) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The analysis of these fragments provides a veritable fingerprint of the molecule's structure.
For α-Phenyl-α-(2-pyridyl)acetonitrile-d4, the four deuterium atoms are located on the phenyl ring. The fragmentation pathways are expected to be analogous to its non-deuterated counterpart, with key mass shifts reflecting the presence of the deuterium labels. cdnsciencepub.com The primary fragmentation points in related structures often involve the cleavage of bonds adjacent to stabilizing features like aromatic rings or heteroatoms. libretexts.orgmiamioh.edu
Key expected fragmentation pathways include:
Loss of HCN: A common fragmentation for nitriles, which would result in a significant product ion.
Cleavage of the Phenyl or Pyridyl Group: The bond between the chiral carbon and the aromatic rings can cleave, leading to ions corresponding to the phenyl-d4-acetonitrile cation or the pyridyl radical (or vice-versa, depending on charge retention).
Rearrangements: Complex rearrangements preceding fragmentation can occur, a known phenomenon in the mass spectra of alkylquinolines and other nitrogen-containing heterocycles. cdnsciencepub.com
Deuterium Retention: A critical aspect of MS/MS studies on isotopically labeled compounds is the retention of the labels during fragmentation. For α-Phenyl-α-(2-pyridyl)acetonitrile-d4, the deuterium atoms are on an aromatic ring, which is a chemically stable position. C-D bonds are stronger than C-H bonds, and deuterium atoms on an aromatic system are generally not readily exchanged or lost during typical electrospray ionization (ESI) and CID processes. researchgate.net Therefore, high deuterium retention is expected. Any fragment containing the phenyl ring will exhibit a mass shift of +4 Da compared to the corresponding fragment from the unlabeled compound. This high retention is crucial for the compound's use as an internal standard in quantitative analyses.
Table 1: Predicted Key Fragments in MS/MS of α-Phenyl-α-(2-pyridyl)acetonitrile-d4 This table presents hypothetical fragmentation data based on common fragmentation rules for similar chemical structures. Actual experimental results may vary.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Description of Fragment |
|---|---|---|---|
| 199.1 [M+H]⁺ | 172.1 | HCN (27 Da) | Loss of hydrogen cyanide from the nitrile group. |
| 199.1 [M+H]⁺ | 121.1 | C₅H₄N (78 Da) | Loss of the pyridyl radical. |
| 199.1 [M+H]⁺ | 81.1 | C₈H₄D₄N (118 Da) | Loss of the phenyl-d4-acetonitrile radical. |
Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving highly accurate and precise quantification of chemical compounds. nist.govresearchgate.net It is considered a primary ratio method, capable of providing results traceable to the International System of Units (SI). nist.gov The technique involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. nih.gov In this context, α-Phenyl-α-(2-pyridyl)acetonitrile-d4 serves as the ideal internal standard for quantifying its unlabeled analogue, α-Phenyl-α-(2-pyridyl)acetonitrile.
The core principle of IDMS is that the labeled and unlabeled versions of the compound are chemically identical and thus behave the same way during sample preparation, extraction, and chromatographic separation. scispace.com Any sample loss during these steps affects both the analyte and the internal standard equally, meaning the ratio of their measured signals remains constant. researchgate.net By measuring the final isotope ratio of the analyte-standard mixture with a mass spectrometer, and knowing the amount of standard added, the initial amount of the analyte in the sample can be calculated with high precision. nih.gov The use of a stable isotope-labeled internal standard is widely recommended to compensate for matrix effects in LC-MS analysis, which can cause ion suppression or enhancement. scispace.comresearchgate.net
Table 2: Workflow for IDMS Quantification using α-Phenyl-α-(2-pyridyl)acetonitrile-d4
| Step | Description | Rationale |
|---|---|---|
| 1. Standard Preparation | A stock solution of α-Phenyl-α-(2-pyridyl)acetonitrile-d4 with a precisely known concentration is prepared. | The accuracy of the final result depends directly on the accuracy of the internal standard's concentration. |
| 2. Spiking | A carefully measured volume or mass of the internal standard solution is added to the unknown sample containing the analyte. | Introduces the reference for quantification. |
| 3. Equilibration | The sample is thoroughly mixed to ensure complete homogenization of the analyte and the internal standard. | Ensures that the isotopic ratio is uniform throughout the sample before any subsequent processing. |
| 4. Sample Preparation | The spiked sample undergoes extraction, cleanup, and/or derivatization as required by the analytical method. | To isolate the compounds of interest and remove interfering matrix components. |
| 5. LC-MS/MS Analysis | The prepared sample is injected into an LC-MS/MS system. The analyte and internal standard are separated chromatographically and detected by the mass spectrometer. | The mass spectrometer measures the signal intensity (peak area) for a specific mass transition for both the analyte and the d4-labeled standard. |
| 6. Calculation | The concentration of the analyte is calculated from the measured intensity ratio of the analyte to the internal standard, the known concentration of the internal standard, and the volumes used. | The ratio measurement corrects for variations in sample handling and instrument response. |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying functional groups and probing the conformational structure of molecules. youtube.com For α-Phenyl-α-(2-pyridyl)acetonitrile-d4, these methods provide clear signatures for its constituent parts.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The nitrile group (C≡N) is particularly prominent in the IR spectrum, exhibiting a sharp, intense absorption band in a relatively uncongested region of the spectrum. spectroscopyonline.com For aromatic nitriles, this peak appears between 2240 and 2220 cm⁻¹. spectroscopyonline.com The aromatic C-H stretches of the pyridyl ring would appear above 3000 cm⁻¹. A key feature for this deuterated compound would be the C-D stretching vibrations from the d4-phenyl ring, which are expected around 2200-2300 cm⁻¹, a significantly lower frequency than the typical ~3000-3100 cm⁻¹ for C-H bonds, due to the heavier mass of deuterium. oup.com The fingerprint region (below 1600 cm⁻¹) would contain a complex series of absorptions corresponding to C-C ring stretches and various bending modes. nih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the polar C≡N bond gives a strong IR signal, it is also Raman active. youtube.com Symmetric vibrations and non-polar bonds often produce stronger Raman signals. The symmetric "ring breathing" mode of the phenyl-d4 ring is expected to be a particularly strong and characteristic Raman band. acs.org Analysis of the Raman spectra of pyridine-borane complexes has shown that complexation and substitution can cause significant shifts in the vibrational modes of the pyridine (B92270) ring, an effect that would also be present in the target molecule. acs.org Comparing the IR and Raman spectra helps to provide a more complete picture of the molecule's vibrational modes, as some modes may be strong in one technique and weak or silent in the other.
Table 3: Characteristic Vibrational Frequencies for α-Phenyl-α-(2-pyridyl)acetonitrile-d4 This table presents expected frequency ranges based on data for similar functional groups. spectroscopyonline.comnih.govyoutube.comacs.org
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Pyridyl C-H | Stretch | 3100 - 3000 | IR, Raman |
| Phenyl-d4 C-D | Stretch | 2300 - 2200 | IR, Raman |
| Nitrile C≡N | Stretch | 2240 - 2220 | IR (Strong), Raman (Medium) |
| Aromatic C=C | Ring Stretch | 1600 - 1450 | IR, Raman |
| Phenyl Ring | Ring Breathing | ~1000 | Raman (Strong) |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization
The central α-carbon in α-Phenyl-α-(2-pyridyl)acetonitrile-d4 is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to study and differentiate chiral molecules. saschirality.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. saschirality.org An achiral molecule will not produce a CD signal. For a chiral molecule like α-Phenyl-α-(2-pyridyl)acetonitrile-d4, the aromatic phenyl and pyridyl groups act as chromophores that absorb UV light. When these chromophores are held in a fixed, chiral arrangement around the stereocenter, they produce a characteristic CD spectrum. The resulting spectrum, with positive and/or negative peaks (known as Cotton effects), is unique to a specific enantiomer. The mirror-image enantiomer will produce a CD spectrum that is an exact mirror image (equal in magnitude, opposite in sign). Recent studies have demonstrated novel methods for inducing strong chiroptical signals in chiral nitriles by complexing them with metal sensors, which could be an applicable strategy for enhancing analysis. nih.govacs.org
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. saschirality.org Like CD, this phenomenon is only observed in chiral substances. An ORD spectrum plots the specific rotation versus wavelength and can be used, often in conjunction with CD, to characterize enantiomers.
By comparing experimentally measured CD or ORD spectra with spectra predicted from quantum chemical calculations, it is possible to determine the absolute configuration (i.e., whether the enantiomer is R or S) of the molecule. saschirality.org This makes chiroptical spectroscopy a powerful, non-destructive tool for stereochemical assignment.
Table 4: Principles of Chiroptical Techniques for Stereochemical Analysis
| Technique | Principle | Information Gained | Application to α-Phenyl-α-(2-pyridyl)acetonitrile-d4 |
|---|---|---|---|
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Provides information on the 3D arrangement of chromophores (phenyl, pyridyl rings) around the chiral center. | Determination of enantiomeric purity and assignment of absolute configuration (R/S) by comparing experimental and calculated spectra. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Characterizes the chirality of the molecule across a range of wavelengths. | Complements CD data for stereochemical characterization and confirmation of enantiomeric identity. |
Chromatographic Techniques for Separation and Purity Assessment (e.g., UPLC, HPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the separation, purification, and purity assessment of pharmaceutical compounds and their metabolites, including α-Phenyl-α-(2-pyridyl)acetonitrile-d4. These methods are essential for ensuring the chemical and isotopic purity of the standard. nih.gov
Separation and Purity Assessment: The separation of pyridine-containing compounds is typically achieved using reversed-phase (RP) HPLC or UPLC. nih.govthermofisher.com A common setup involves a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govsielc.com The inclusion of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), in the mobile phase is often necessary to ensure good peak shape for basic compounds like pyridines by protonating them and minimizing undesirable interactions with residual silanols on the silica-based stationary phase. helixchrom.comchromforum.org Detection is commonly performed using a UV detector, as the phenyl and pyridyl rings are strong chromophores, or a mass spectrometer for greater sensitivity and specificity (LC-MS).
Isotopic Purity and Analyte-Standard Separation: A critical application of chromatography for this specific compound is the assessment of its isotopic purity—that is, ensuring it is not contaminated with unlabeled or partially labeled analogues. tandfonline.com While the analyte and its deuterated standard are chemically identical, a slight difference in retention time can sometimes be observed, a phenomenon known as the chromatographic isotope effect. oup.com Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. nih.gov UPLC, with its higher resolution and efficiency compared to conventional HPLC, is particularly well-suited to potentially resolve these isotopologues, allowing for a precise assessment of isotopic purity when coupled with a mass spectrometer. nih.govnih.gov
Table 5: Example UPLC/HPLC Method Parameters for Analysis These are typical starting conditions; method optimization is required for specific applications. nih.govthermofisher.comsielc.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Instrument | UPLC or HPLC system | High-resolution separation and quantification. |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Reversed-phase separation based on hydrophobicity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component; acid modifier for improved peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for elution. |
| Gradient | e.g., 5% to 95% B over 5 minutes | Elutes compounds with varying polarities. |
| Flow Rate | 0.4 mL/min (UPLC); 1.0 mL/min (HPLC) | Controls retention time and separation efficiency. |
| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. |
| Detection | UV (e.g., 254 nm) or Mass Spectrometry (MS) | UV for general detection; MS for mass-specific detection and isotopic analysis. |
Theoretical and Computational Chemistry Studies of A Phenyl a 2 Pyridyl Acetonitrile
Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure
The electronic structure is elucidated through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. nih.gov For aromatic nitrile compounds, HOMO is often delocalized over the π-systems of the phenyl and pyridyl rings, while the LUMO may also have significant contributions from these regions, indicating their role in electronic transitions and reactivity. researchgate.net
Table 1: Representative Calculated Geometrical and Electronic Parameters for Phenylacetonitrile (B145931) Derivatives
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| C-C (phenyl) Bond Length | The length of the carbon-carbon bonds within the phenyl ring. | 1.39 - 1.41 Å |
| C-C≡N Bond Angle | The angle formed by the carbon backbone and the nitrile group. | ~178 - 180° |
| Dihedral Angle (Phenyl-Pyridyl) | The twist angle between the planes of the phenyl and pyridyl rings. | Varies with conformation |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. sciety.org | 4.0 to 5.5 eV |
Note: These values are illustrative and depend on the specific computational method and basis set used.
Prediction of Spectroscopic Parameters (NMR, IR) for Deuterated Analogues
Computational chemistry is instrumental in predicting spectroscopic data, which can be compared with experimental results for structure verification. rsc.org For α-Phenyl-α-(2-pyridyl)acetonitrile-d4, where four hydrogen atoms on the phenyl ring are replaced by deuterium (B1214612), theoretical calculations can predict the resulting changes in its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT, often using the Gauge-Invariant Atomic Orbital (GIAO) method. rsc.org While deuterium (²H) is NMR active, its resonance frequency is significantly different from that of protium (B1232500) (¹H). In a ¹H NMR spectrum of the -d4 analogue, the signals corresponding to the phenyl protons would be absent. The chemical shifts of the remaining protons, particularly on the pyridyl ring and the benzylic position, might experience minor changes due to isotopic effects, which can be computationally modeled. rsc.org
IR Spectra: IR spectroscopy probes the vibrational modes of a molecule. The substitution of hydrogen with heavier deuterium atoms leads to a predictable decrease in the vibrational frequencies of the C-D bonds compared to the C-H bonds. This isotopic shift is a direct consequence of the increased reduced mass of the oscillator. DFT calculations can accurately predict these vibrational frequencies. For α-Phenyl-α-(2-pyridyl)acetonitrile-d4, the characteristic C-H stretching vibrations of the phenyl ring (typically ~3000-3100 cm⁻¹) would be replaced by C-D stretching vibrations at a lower frequency (approximately ~2200-2300 cm⁻¹). A hybrid computational approach integrating molecular dynamics (MD) simulations and DFT can be used to generate synthetic IR spectra. chemrxiv.orgzenodo.org
Table 2: Predicted Isotopic Shifts in Vibrational Frequencies for α-Phenyl-α-(2-pyridyl)acetonitrile-d4
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | ~2250 - 2325 |
| Aromatic C-H Bend (out-of-plane) | 700 - 900 | ~525 - 675 |
Note: Predicted frequencies are approximate and serve to illustrate the expected isotopic shift.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on a single, optimized molecular structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov For a flexible molecule like α-Phenyl-α-(2-pyridyl)acetonitrile, MD simulations are crucial for exploring its conformational landscape—the various shapes the molecule can adopt due to rotation around single bonds. mdpi.comnih.gov
By simulating the molecule's movement over nanoseconds or even microseconds, MD can identify the most stable conformations and the energy barriers between them. researchgate.net This is particularly important for understanding how the molecule might interact with other molecules, such as solvent molecules or biological targets. nih.gov The simulations track the trajectories of all atoms, allowing for the analysis of intermolecular interactions like hydrogen bonding and van der Waals forces. nih.govmdpi.com For instance, MD simulations could reveal how water molecules arrange around the polar nitrile and pyridyl groups. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can model the entire course of a chemical reaction, providing a detailed map of the energy landscape from reactants to products. This is essential for understanding the synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile. For example, a common synthesis route involves the reaction of 2-pyridinecarboxaldehyde (B72084) with phenylacetonitrile.
Reaction pathway modeling involves identifying all relevant intermediates and, crucially, the transition states (TS) that connect them. researchgate.net A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. pku.edu.cn By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. nih.gov This allows chemists to predict the most likely reaction mechanism and identify the rate-determining step. nih.gov For complex reactions, computational analysis can distinguish between different possible pathways, such as a concerted Sₙ2 mechanism versus a stepwise process. researchgate.net
Charge Distribution and Reactivity Descriptors (e.g., MEP Analysis)
The way charge is distributed within a molecule is fundamental to its reactivity. nih.gov Molecular Electrostatic Potential (MEP) analysis is a computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net The MEP map uses a color scale to indicate charge distribution: red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). sciety.orgnih.gov
For α-Phenyl-α-(2-pyridyl)acetonitrile, MEP analysis would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the nitrogen of the pyridyl ring, identifying them as key sites for electrophilic interaction. rsc.org In addition to MEP, other reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and softness, can quantify the molecule's reactivity. nih.govnih.gov These descriptors help in predicting how the molecule will behave in different chemical environments and its potential interaction sites. researchgate.net
Applications of A Phenyl a 2 Pyridyl Acetonitrile Derivatives in Contemporary Chemical Research Excluding Clinical/safety
Role as a Key Intermediate in the Synthesis of Diverse Organic Scaffolds
The unique structural features of α-Phenyl-α-(2-pyridyl)acetonitrile, namely the combination of a phenyl ring, a pyridine (B92270) ring, and a nitrile group attached to a central carbon, make it a versatile building block in organic synthesis. This versatility allows for its elaboration into a wide array of more complex molecular architectures.
Precursor for Complex Heterocyclic Systems
Derivatives of α-Phenyl-α-(2-pyridyl)acetonitrile are valuable precursors for the synthesis of various heterocyclic systems, particularly those containing the pyridine nucleus. The pyridine ring itself is a common motif in many biologically active compounds and functional materials. researchgate.net The reactivity of the nitrile group and the adjacent methylene (B1212753) bridge in these derivatives allows for their participation in cyclization reactions to form fused heterocyclic systems.
For instance, substituted pyridinecarbonitriles can be transformed into pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov These transformations often involve initial modification of a group on the pyridine ring, followed by cyclization with appropriate reagents. For example, a 6-amino-substituted pyridinecarbonitrile can react with reagents like ethyl acetoacetate, acetic anhydride, or urea (B33335) to form the fused pyrimidine (B1678525) ring. nih.gov Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. nih.gov The general strategy involves leveraging the existing pyridine structure and the reactive nitrile functionality to build additional heterocyclic rings, leading to complex polycyclic scaffolds. The synthesis of novel pyridine derivatives is an active area of research, with a focus on creating new molecular entities with potential applications in materials science and medicinal chemistry. researchgate.net
Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov The structural elements of α-Phenyl-α-(2-pyridyl)acetonitrile make it a suitable candidate for use in such reactions. While specific examples detailing the use of α-Phenyl-α-(2-pyridyl)acetonitrile itself in MCRs are not extensively documented in readily available literature, its constituent parts, namely an active methylene group adjacent to a nitrile and an aromatic system, are commonly employed in MCRs to construct heterocyclic libraries. researchgate.netdntb.gov.ua
For example, the synthesis of highly substituted pyridines can be achieved through a [2+2+2] cycloaddition of alkynes and nitriles, a reaction that highlights the utility of the nitrile functionality. nih.gov Furthermore, MCRs are a powerful tool for the synthesis of various 5- and 6-membered aromatic heterocycles. nih.gov Given the reactivity of the nitrile group and the potential for functionalization of the pyridine and phenyl rings, derivatives of α-Phenyl-α-(2-pyridyl)acetonitrile could conceivably be designed to participate in a variety of MCRs, leading to the rapid assembly of complex molecular architectures. The development of new MCRs is a continuous effort in organic synthesis, aiming to create diverse molecular scaffolds in a step- and atom-economical manner. thieme-connect.de
Ligand Design and Coordination Chemistry with Transition Metals
The pyridine nitrogen and the nitrile group in α-Phenyl-α-(2-pyridyl)acetonitrile derivatives provide potential coordination sites for metal ions. This has led to their exploration as ligands in coordination chemistry, with applications in catalysis.
Synthesis and Characterization of Metal Complexes
Ligands derived from α-phenyl-α-(2-pyridyl)acetonitrile can coordinate to a variety of transition metals, forming stable complexes. The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting metal complexes are then characterized using a range of spectroscopic and analytical techniques, including X-ray crystallography, NMR spectroscopy, and infrared spectroscopy, to determine their structure and bonding. acs.org
For example, related bidentate ligands containing pyridine and other donor atoms have been shown to form complexes with metals such as ruthenium, iridium, and rhodium. sigmaaldrich.com The coordination of these ligands to the metal center can lead to the formation of metallacycles through C-H activation, a process that is of significant interest in organometallic chemistry. The electronic and steric properties of the ligand can be tuned by introducing different substituents on the phenyl or pyridine rings, which in turn influences the properties of the resulting metal complexes. acs.org
Below is a table summarizing representative examples of metal complexes formed with ligands containing pyridyl moieties, illustrating the diversity of metals and coordination geometries.
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
| Ruthenium(II) | Phenyl-substituted terpyridyl | Octahedral | sigmaaldrich.com |
| Copper(II) | Acylpyrazolone with pyridine | Polymeric (octahedral) | acs.org |
| Iridium(III) | 1-pyridyl-4-phenyl-1,2,3-triazole | Metallacycle | Not specified |
| Rhodium(III) | 1-pyridyl-4-phenyl-1,2,3-triazole | Metallacycle | Not specified |
Application in Homogeneous and Heterogeneous Catalysis
Metal complexes bearing ligands derived from α-Phenyl-α-(2-pyridyl)acetonitrile have potential applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst is in the same phase as the reactants, often leading to high activity and selectivity under mild conditions. researchgate.netrsc.orgdtu.dk The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity of the metal center.
For instance, copper complexes with pyridyl-based ligands have been effectively used in oxidative coupling reactions. In one study, a copper(II)-catalyzed oxidative coupling of 2-aminonaphthalenes to synthesize BINAM derivatives was reported, where a simple pyridyl-based monodentate ligand was found to stabilize the reactive intermediate and accelerate the reaction. acs.org The nature of the substituent on the pyridine ring was observed to have a significant impact on the reaction efficiency. acs.org
In the realm of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, ligands can be immobilized on solid supports. youtube.comyoutube.com This approach combines the advantages of homogeneous catalysts (high activity and selectivity) with the benefits of heterogeneous catalysts (ease of separation and recyclability). While specific examples of heterogenized catalysts based on α-Phenyl-α-(2-pyridyl)acetonitrile are not prominent, the principle of immobilizing pyridyl-containing ligands onto solid supports is a well-established strategy in catalysis.
The table below provides a general overview of the characteristics of homogeneous and heterogeneous catalysis.
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst Phase | Same as reactants | Different from reactants |
| Activity | Generally high | Can be lower |
| Selectivity | Generally high | Can be lower |
| Reaction Conditions | Often mild | Can be harsh |
| Catalyst Separation | Difficult | Easy |
| Catalyst Recycling | Challenging | Straightforward |
Chiral Ligand Development for Asymmetric Catalysis
The development of chiral ligands for asymmetric catalysis is a major focus in modern organic synthesis, as it allows for the selective production of one enantiomer of a chiral molecule. chim.itchiralpedia.commdpi.com The α-Phenyl-α-(2-pyridyl)acetonitrile scaffold can be rendered chiral by introducing a chiral center at the α-position or by incorporating chiral substituents on the phenyl or pyridine rings. These chiral ligands can then be used to prepare chiral metal complexes for a variety of asymmetric transformations.
A notable application is in the synthesis of chiral pyridine-containing phosphine (B1218219) derivatives. These compounds can serve as bidentate N,P ligands for transition metal-catalyzed asymmetric reactions. sigmaaldrich.com For example, chiral PCN pincer Ni(II) complexes have been successfully used as catalysts for the asymmetric hydrophosphination of 2-alkenoylpyridines with diphenylphosphine, affording chiral pyridine-containing phosphine derivatives in high yields and with excellent enantioselectivity. sigmaaldrich.com The development of new chiral pyridine-based ligands is a key area of research, as these ligands have the potential to enable new and more efficient asymmetric catalytic reactions. The modular nature of the α-Phenyl-α-(2-pyridyl)acetonitrile framework allows for systematic modification to optimize the ligand for a specific catalytic application.
Advanced Analytical Standards and Reference Materials for Isotope Dilution and Method Validation
The deuterated compound, α-Phenyl-α-(2-pyridyl)acetonitrile-d4, serves as a critical internal standard for quantitative analysis, particularly in the field of mass spectrometry. clearsynth.com Stable isotope-labeled compounds are considered the gold standard for internal standards in techniques like liquid chromatography-mass spectrometry (LC-MS) because their physical and chemical properties are nearly identical to their non-labeled counterparts (analytes). researchgate.net This similarity ensures that the deuterated standard and the analyte behave alike during sample preparation, extraction, and chromatographic separation, which allows for accurate compensation for matrix effects and variations in instrumental response. rsc.orgresolvemass.ca
Isotope Dilution Analysis (IDA) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard, such as α-Phenyl-α-(2-pyridyl)acetonitrile-d4, to a sample. rsc.org In mass spectrometry, the mass difference between the deuterated standard and the native analyte allows for their distinct detection and quantification. nih.gov By comparing the peak area of the analyte to that of the known concentration of the internal standard, precise and accurate quantification can be achieved. clearsynth.comnih.gov This method effectively corrects for signal suppression or enhancement caused by co-eluting components from complex sample matrices. rsc.orgtexilajournal.com
Furthermore, deuterated standards are indispensable for the validation of analytical methods. clearsynth.com Method validation ensures that an analytical procedure is robust, reliable, and fit for its intended purpose. clearsynth.com The use of α-Phenyl-α-(2-pyridyl)acetonitrile-d4 allows researchers to rigorously assess parameters such as accuracy, precision, linearity, and the lower limit of quantification. researchgate.net The co-elution of the deuterated standard with the analyte helps to confirm that the method can overcome potential issues like matrix-induced ionization differences. oup.com The development of analytical methods incorporating these standards is guided by internationally accepted protocols to ensure high-quality, reproducible data. texilajournal.com
Table 1: Advantages of Using Deuterated Compounds in Isotope Dilution and Method Validation
| Feature | Description | Scientific Benefit |
| Chemical Equivalence | The deuterated standard has nearly identical chemical and physical properties to the analyte. researchgate.net | Ensures similar behavior during sample extraction and analysis, compensating for procedural losses. rsc.org |
| Mass Differentiation | Easily distinguished from the non-labeled analyte by a mass spectrometer. nih.gov | Allows for simultaneous but separate detection, enabling accurate ratio measurement. |
| Matrix Effect Compensation | Co-elution of the standard and analyte mitigates the impact of ion suppression or enhancement from the sample matrix. resolvemass.catexilajournal.com | Increases accuracy and precision of quantification in complex samples like plasma or whole blood. texilajournal.com |
| Enhanced Method Robustness | Facilitates rigorous validation of analytical methods by providing a reliable reference point. clearsynth.com | Leads to the development of highly reliable and reproducible analytical procedures. |
| Accurate Quantification | Enables precise determination of analyte concentration by comparing its instrument response to the known amount of the standard. clearsynth.comnih.gov | Provides high-confidence quantitative data essential for research. |
Applications in Materials Science Research
While specific applications of α-Phenyl-α-(2-pyridyl)acetonitrile-d4 in materials science are not widely documented, the use of deuterated compounds, in general, is a growing area of interest in the field. The substitution of hydrogen with deuterium (B1214612) can significantly alter the physical and chemical properties of molecules and polymers, making them valuable for research and development. resolvemass.ca
Deuterated organic molecules can be incorporated into polymers or used to synthesize novel materials with unique spectroscopic signatures and enhanced stability. resolvemass.ca These characteristics are highly beneficial for a range of applications in materials science. For instance, deuterated polymers are critical tools in neutron scattering techniques. The difference in neutron scattering cross-sections between hydrogen and deuterium allows researchers to "highlight" specific parts of a polymer chain or a complex material blend, providing detailed insights into material structure and dynamics at the molecular level.
Derivatives of α-Phenyl-α-(2-pyridyl)acetonitrile could potentially be functionalized and polymerized to create novel materials. The introduction of the deuterated form would provide a powerful analytical handle for characterizing these new materials.
Table 2: Potential Applications of Deuterated Acetonitrile (B52724) Derivatives in Materials Science
| Application Area | Principle of Use | Potential Research Focus |
| Neutron Scattering Studies | The unique neutron scattering properties of deuterium allow for contrast matching and highlighting of specific components within a material. | Elucidating the morphology and chain conformation of novel polymer systems derived from acetonitrile monomers. |
| Enhanced Material Stability | The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to increased thermal and oxidative stability. | Developing materials with improved resistance to degradation for applications in harsh environments. |
| Spectroscopic Analysis | Deuteration provides unique signatures in techniques like NMR and IR spectroscopy. resolvemass.ca | Characterizing the structure and intermolecular interactions of new materials with high precision. |
| Advanced Manufacturing | As components in photoresists or other materials for microfabrication, where stability and precise properties are key. | Creating next-generation materials for electronics and nanotechnology. |
Probes for Mechanistic Studies in Enzyme Catalysis or Biochemical Pathways (In Vitro)
Isotopically labeled compounds are invaluable tools for elucidating the mechanisms of enzyme-catalyzed reactions and mapping complex biochemical pathways. nih.govacs.orgnih.gov α-Phenyl-α-(2-pyridyl)acetonitrile-d4, as a stable isotope-labeled molecule, can be used as a probe in in vitro studies to trace the metabolic fate of its parent compounds and to understand the intricate steps of enzymatic transformations. acs.org
When studying an enzyme that metabolizes a substrate like α-Phenyl-α-(2-pyridyl)acetonitrile, the deuterated version allows researchers to perform kinetic isotope effect (KIE) studies. The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. If the C-D bond is broken in the rate-determining step of the enzymatic reaction, a slower reaction rate will be observed compared to the non-deuterated compound. acs.org This provides powerful evidence for the specific bond cleavage occurring during the catalytic cycle.
Furthermore, deuterium labeling is instrumental in tracking the transformation of a molecule through a metabolic pathway. nih.gov By using techniques like mass spectrometry and NMR spectroscopy, scientists can follow the deuterium label as the parent compound is converted into various metabolites. acs.org This allows for the unambiguous identification of metabolic products and the elucidation of the sequence of reactions in a pathway. nih.gov For example, α-Phenyl-α-(2-pyridyl)acetonitrile is a known major metabolite of the antigastrin agent α-Phenyl-α-(2-pyridyl)thioacetamide (SC 15396). medchemexpress.comglpbio.com Using a deuterated version of the parent thioamide would allow researchers to confirm the metabolic pathway leading to the formation of the acetonitrile derivative and to identify any further downstream metabolites in liver homogenate studies. glpbio.com
Table 3: Use of α-Phenyl-α-(2-pyridyl)acetonitrile-d4 in Mechanistic Studies
| Type of Study | Methodology | Information Gained |
| Kinetic Isotope Effect (KIE) | Compare the rate of the enzymatic reaction using the deuterated and non-deuterated substrate. acs.org | Helps to identify the rate-determining step of the reaction and whether a specific C-H/C-D bond is broken. |
| Metabolite Identification | Incubate the deuterated compound in an in vitro biological system (e.g., liver microsomes) and analyze the products using LC-MS. acs.org | Unambiguously identifies metabolites by their characteristic mass shift due to the deuterium labels. |
| Pathway Elucidation | Trace the incorporation and position of deuterium atoms in successive metabolic products. nih.govacs.org | Delineates the sequence of enzymatic reactions and helps discover novel or unexpected metabolic pathways. nih.gov |
| Enzyme Stereochemistry | Use stereospecifically labeled deuterated substrates to determine the orientation of substrate binding in the enzyme's active site. rsc.org | Reveals the three-dimensional mechanism of the enzyme-catalyzed transformation. |
Emerging Research Directions and Future Challenges in A Phenyl a 2 Pyridyl Acetonitrile Chemistry
Development of Sustainable and Green Synthetic Routes
The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic methods. For α-phenyl-α-(2-pyridyl)acetonitrile and its derivatives, this involves adopting green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
Key research areas include:
Biocatalysis : The use of nitrile-synthesizing enzymes, such as aldoxime dehydratase, offers a green alternative to traditional chemical methods. nih.gov These enzymatic processes operate under mild conditions (neutral pH, low temperatures) and avoid the use of toxic reagents or harsh reaction conditions that are common in many nitrile syntheses. nih.gov
Green Solvents and Catalysts : Research is moving towards the use of water as a solvent and employing reusable, heterogeneous catalysts. rsc.org For example, eco-friendly protocols using zinc-based nanocrystals in water have been developed for related heterocyclic syntheses, demonstrating high efficiency and catalyst recyclability. rsc.org Another approach involves using deep eutectic mixtures, such as choline (B1196258) chloride and urea (B33335), which act as efficient and green catalysts for nitrile synthesis under solvent-free conditions. organic-chemistry.org
Electrochemical Synthesis : Electrochemistry represents a powerful green tool, using electrons as traceless oxidants or reductants and often employing green solvents like water and acetone. rsc.org This method avoids the stoichiometric oxidants used in classical approaches and can be scaled up using continuous flow reactors, enhancing productivity and safety. rsc.org
Flow Chemistry : Continuous-flow processes provide superior control over reaction parameters, improve safety when handling energetic intermediates, and are highly atom-economical. rsc.org This technology facilitates the synthesis of complex molecules by avoiding intermediate isolation and purification steps, thus minimizing solvent use and waste generation. rsc.orgacs.org
Renewable Feedstocks : A long-term goal is to replace fossil fuel-derived starting materials with renewable feedstocks. kit.edu Research into converting biomass, such as lignin, cellulose, or plant oils, into aromatic platform chemicals could provide a sustainable pathway to the phenyl and pyridyl rings required for the synthesis of α-phenyl-α-(2-pyridyl)acetonitrile. kit.edu
Table 1: Comparison of Green Synthesis Strategies for Nitrile-Containing Compounds
Exploration of Photoredox and Electrocatalytic Applications
Photoredox and electrocatalysis have emerged as powerful technologies for activating molecules under mild conditions, enabling novel chemical transformations. youtube.comyoutube.com The unique structure of α-phenyl-α-(2-pyridyl)acetonitrile, featuring aromatic rings and an activatable α-proton, makes it an ideal candidate for exploration with these methods.
Future research directions include:
Dual Catalytic Systems : A significant area of exploration is the merger of photoredox catalysis with other catalytic forms, such as transition metal catalysis. youtube.com For α-phenyl-α-(2-pyridyl)acetonitrile, this could enable new cross-coupling reactions. For instance, a nickel/photoredox dual catalytic system could potentially facilitate the coupling of the deprotonated acetonitrile (B52724) anion with aryl halides, building upon established electrochemical methods for α-arylation of cyanoacetates. xmu.edu.cn
Radical-Mediated Functionalization : Visible-light photoredox catalysis excels at generating radical intermediates selectively. youtube.com This opens the door to reactions that are difficult to achieve with traditional methods. For α-phenyl-α-(2-pyridyl)acetonitrile, this could involve the generation of a pyridyl radical for subsequent addition to alkenes or the formation of a radical at the α-carbon for novel C-C or C-heteroatom bond formations. nih.gov
Electrochemical Arylation and Cross-Coupling : Building on work that uses electrochemistry for the nickel-catalyzed α-arylation of α-cyanoacetates, future studies could optimize this method for α-phenyl-α-(2-pyridyl)acetonitrile. xmu.edu.cn This would involve fine-tuning the reaction conditions, such as the electrode material, solvent, and supporting electrolyte, to achieve high yields and functional group tolerance for coupling with a wide range of aryl halides. xmu.edu.cn
Integration with Automated Synthesis and High-Throughput Screening Platforms
The convergence of automated synthesis and high-throughput screening (HTS) is revolutionizing chemical research by enabling the rapid exploration of vast chemical space and reaction conditions. unchainedlabs.com Integrating the synthesis of α-phenyl-α-(2-pyridyl)acetonitrile and its derivatives with these platforms is a key future challenge.
Automated Flow Synthesis : The synthesis of α-phenyl-α-(2-pyridyl)acetonitrile derivatives can be adapted to automated flow chemistry systems. acs.org These platforms allow for precise control over reaction variables (temperature, pressure, stoichiometry) and can be programmed to perform multi-step syntheses and purifications without manual intervention. This would enable the rapid generation of a library of analogues with diverse substituents on the phenyl and pyridyl rings.
High-Throughput Reaction Screening : To discover new synthetic routes or optimize existing ones, HTS is an invaluable tool. unchainedlabs.com A well-planned experimental design, such as a full factorial approach, can systematically test numerous combinations of catalysts, solvents, bases, and temperatures. unchainedlabs.com This allows researchers to quickly identify optimal conditions for yield and purity, abandoning inefficient pathways early in the process. unchainedlabs.com
Affinity-Based and Functional Screening : Once a library of derivatives is synthesized, HTS platforms can be used to evaluate their properties. Affinity-selection mass spectrometry, for example, can rapidly screen compound libraries against biological targets like enzymes or receptors to identify potential leads for drug discovery. researchgate.netnih.gov This approach is particularly useful for orphan targets where traditional functional assays are not available. nih.gov
Advanced Deuteration Strategies and Position-Specific Isotope Labeling
The utility of isotopically labeled compounds, particularly deuterated ones, is well-established in mechanistic studies, metabolic research, and pharmaceutical development. wikipedia.orgcernobioscience.com For a molecule like α-phenyl-α-(2-pyridyl)acetonitrile-d4, the precision of deuterium (B1214612) placement is critical. Future research will focus on developing more sophisticated and selective deuteration methods.
Catalytic C-H Activation/Deuteration : A major challenge is the regioselective installation of deuterium. Advanced methods using transition-metal catalysts, such as palladium or iridium, can directly activate specific C-H bonds for deuteration. nsf.gov For instance, a removable pyridine-based directing template can guide palladium to catalyze deuteration specifically at the meta-positions of a phenyl ring using D4-acetic acid. nsf.gov Similar strategies could be designed to target any desired position on the phenyl or pyridyl rings of the core structure.
Base-Catalyzed H/D Exchange : While effective, traditional base-catalyzed hydrogen-deuterium (H/D) exchange can sometimes lack selectivity. osti.gov New research focuses on using specific base/solvent systems (e.g., KOt-Bu in DMSO-d6) or temporary electron-withdrawing groups to enhance the acidity of targeted C-H bonds, thereby directing deuteration to specific sites. osti.govnih.gov
Synthesis from Deuterated Building Blocks : An alternative to late-stage deuteration is to construct the molecule from pre-deuterated starting materials. nih.gov Using commercially available building blocks like d5-pyridine or d6-benzene ensures high levels of deuterium incorporation at specific locations from the outset of the synthesis. nih.gov
Isotope Exchange of the Nitrile Group : Beyond deuteration, other isotopic labels are valuable. Recent breakthroughs have enabled the late-stage isotopic exchange of the entire nitrile functional group using nickel catalysis and labeled cyanide sources (e.g., ¹⁴CN). This allows for the direct incorporation of carbon isotopes into the final molecule in a single step, which is highly valuable for radiolabeling studies.
Table 2: Selected Advanced Isotope Labeling Strategies
Computational Design and Prediction of Novel Derivatives with Tailored Reactivity
Computational chemistry is an indispensable tool for modern chemical research, allowing scientists to model molecules, predict their properties, and rationalize experimental outcomes, thereby guiding the synthesis of new compounds with desired characteristics. nih.govresearchgate.net
Predicting Reactivity and Mechanisms : Quantum chemical methods like Density Functional Theory (DFT) can be used to model the electronic structure of α-phenyl-α-(2-pyridyl)acetonitrile. nih.gov These calculations can predict key properties such as bond dissociation energies, redox potentials, and the acidity of the α-proton. DFT can also be used to map out potential energy surfaces for proposed reactions, helping to understand reaction mechanisms and predict the feasibility of new transformations. xmu.edu.cnnih.gov
Rational Design of Derivatives : Computational tools enable the in silico design and screening of virtual libraries of derivatives. researchgate.net By systematically modifying the substituents on the phenyl and pyridyl rings, chemists can computationally evaluate how these changes affect the molecule's steric and electronic properties. For example, the Distortion/Interaction model can be used to predict how structural changes will impact the activation energy of a reaction, guiding the design of derivatives with enhanced reactivity. nih.gov
Tailoring for Specific Applications : This predictive power allows for the design of molecules with tailored functions. If the goal is to develop a new photoredox catalyst, computational screening can identify substituents that tune the molecule's absorption spectrum and excited-state redox potentials. If the target is a new ligand for a metal catalyst, modeling can predict binding affinities and geometries. This computational pre-screening saves significant time and resources compared to purely experimental trial-and-error approaches. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for α-Phenyl-α-(2-pyridyl)acetonitrile-d4, and how can isotopic purity be validated?
- Methodological Answer : Synthesis typically involves deuteration via catalytic exchange or deuterated precursor reactions. For example, palladium-catalyzed coupling of 2-pyridylmagnesium bromide with deuterated benzyl cyanide precursors under inert conditions . Isotopic purity (>98% deuterium incorporation) is validated using high-resolution mass spectrometry (HRMS) and -NMR. -NMR should show absence of proton signals in deuterated positions, while -NMR confirms structural integrity. Cross-validate with FT-IR to detect C≡N stretching (~2240 cm) and pyridyl ring vibrations .
Q. Which spectroscopic techniques are critical for characterizing α-Phenyl-α-(2-pyridyl)acetonitrile-d4, and how are spectral contradictions resolved?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C-pyridyl vs. C-phenyl distances) .
- NMR : , , and -NMR identify deuteration sites and confirm absence of protio impurities.
- HPLC-MS : Quantifies isotopic enrichment and detects byproducts.
- Contradiction resolution : Discrepancies in NMR shifts (e.g., pyridyl proton splitting) may arise from solvent polarity or crystallographic packing. Use solvent titration (e.g., DMSO vs. CDCl) and compare with computational simulations (DFT) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of α-Phenyl-α-(2-pyridyl)acetonitrile-d4 in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyridyl nitrogen’s lone pair (HOMO ≈ -6.2 eV) facilitates coordination to Pd catalysts in Suzuki-Miyaura reactions. Compare activation energies () for deuterated vs. non-deuterated analogs to assess kinetic isotope effects (KIE). Validate with experimental Arrhenius plots and ratios .
Q. What strategies optimize the separation of α-Phenyl-α-(2-pyridyl)acetonitrile-d4 from reaction mixtures with similar hydrophobicity?
- Methodological Answer : Use orthogonal separation techniques:
- HPLC : C18 column with acetonitrile/water gradient (70:30 to 95:5) at 1 mL/min; monitor at 254 nm (pyridyl absorption).
- Membrane technologies : Employ nanofiltration (MWCO 200 Da) to isolate low-MW deuterated compounds .
- Data-driven optimization : Apply factorial design (e.g., 2 factorial) to test variables like pH, temperature, and solvent polarity. Analyze via ANOVA to identify significant factors (e.g., acetonitrile content affects retention time) .
Q. How do deuteration sites influence the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stress : Store at 40°C/75% RH for 6 months; monitor degradation via LC-MS.
- Photolytic stress : Expose to UV light (320–400 nm) and track pyridyl ring oxidation products.
- Key findings : Deuteration at benzylic positions (C-α) enhances stability (half-life >24 months vs. 12 months for non-deuterated analog) due to reduced C-H/D vibrational energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
